Deoxybenzoin oxime

Description

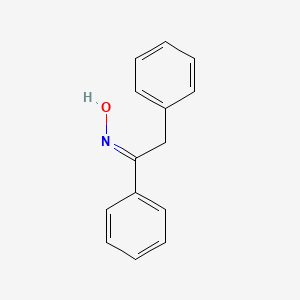

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(1,2-diphenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCUVRROUAKTLL-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C/C(=N\O)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-06-7 | |

| Record name | 1,2-diphenylethanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Deoxybenzoin oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of Deoxybenzoin oxime (CAS No: 952-06-7). All quantitative data is presented in structured tables for clarity. Detailed experimental protocols for its synthesis and a key reaction, the Beckmann rearrangement, are provided, accompanied by workflow and pathway diagrams generated using Graphviz.

Chemical and Physical Properties

This compound, systematically named (NE)-N-(1,2-diphenylethylidene)hydroxylamine, is a white solid organic compound. It is a ketoxime derived from deoxybenzoin (1,2-diphenylethan-1-one). Its fundamental properties are summarized below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO | [1][2] |

| Molecular Weight | 211.26 g/mol | [1][2][3] |

| Appearance | White Solid | [1] |

| Melting Point | 98 °C | [1][2][4][5][6] |

| Boiling Point | 375.4 ± 21.0 °C (Predicted) | [1][2][4][5][7] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5][7] |

Predicted Physicochemical Data

| Property | Value | Reference |

| Density | 1.04 ± 0.1 g/cm³ (Predicted) | [2][4][5][7][6] |

| pKa | 11.07 ± 0.11 (Predicted) | [2][4] |

| LogP | 3.10760 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 3 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | ~9.62 | Singlet (broad) | 1H |

| Aromatic Protons | ~7.18 - 7.61 | Multiplet | 10H |

| -CH₂- | ~4.22 | Singlet | 2H |

| Note: Data obtained in CDCl₃ at 400 MHz. Chemical shifts are approximate and can vary based on solvent and experimental conditions.[7] |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

| Ion | m/z | Relative Intensity |

| [M]⁺ | 211.1 | 86.1% |

| [M+1]⁺ | 212.1 | 14.6% |

| C₁₃H₁₁N⁺ | 193.0 | 100.0% |

| Note: Data corresponds to the mass of the molecular ion and major fragments. |

Infrared (IR) Spectroscopy

The IR spectrum of an oxime shows characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch | ~3400 - 3200 | Broad, indicates hydroxyl group |

| C-H stretch (aromatic) | ~3100 - 3000 | Sharp |

| C=N stretch | ~1680 - 1620 | Characteristic of oxime C=N bond[3] |

| N-O stretch | ~960 - 930 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and a key reaction of this compound.

Synthesis of this compound

This compound is synthesized via the condensation reaction of deoxybenzoin with hydroxylamine.

Materials:

-

Deoxybenzoin (1,2-diphenylethan-1-one)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol

-

Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve deoxybenzoin in ethanol.

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base (such as sodium acetate or pyridine) to liberate free hydroxylamine.

-

Reaction: Add the hydroxylamine solution to the deoxybenzoin solution.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add cold water to the flask to precipitate the crude this compound.

-

Isolation: Collect the white solid product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid with cold water to remove any remaining salts. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.

-

Drying: Dry the purified crystals in a vacuum oven.

-

Characterization: Confirm the identity and purity of the product using melting point determination and spectroscopic methods (NMR, IR, MS).

Caption: Experimental workflow for the synthesis of this compound.

Beckmann Rearrangement of this compound

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[2][5][8] The group that is anti-periplanar to the hydroxyl group on the oxime nitrogen migrates. For this compound, this results in the migration of either the phenyl or the benzyl group.

Materials:

-

This compound

-

Strong acid catalyst (e.g., concentrated Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), or Thionyl chloride (SOCl₂))

-

Anhydrous solvent (e.g., diethyl ether, dioxane)

-

Ice bath

-

Neutralizing solution (e.g., sodium bicarbonate solution)

-

Extraction solvent (e.g., ethyl acetate)

Procedure:

-

Setup: Place a solution of this compound in an anhydrous solvent in a flask equipped with a magnetic stirrer and cool it in an ice bath.

-

Catalyst Addition: Slowly add the acid catalyst (e.g., H₂SO₄) to the cooled solution while stirring. The hydroxyl group is protonated, converting it into a good leaving group (H₂O).[5][8]

-

Rearrangement: Allow the reaction to stir at a low temperature or warm to room temperature as required. The group anti to the leaving group migrates from carbon to nitrogen in a concerted step, displacing water and forming a nitrilium ion intermediate.[1][5]

-

Hydrolysis: Quench the reaction by carefully pouring the mixture over crushed ice. This allows water to attack the electrophilic carbon of the nitrilium ion.

-

Neutralization: Slowly neutralize the acidic solution with a suitable base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the amide product from the aqueous layer using an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude amide can be further purified by chromatography or recrystallization.

Caption: Key steps in the Beckmann rearrangement of this compound.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. elixirpublishers.com [elixirpublishers.com]

- 5. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. DeoxyBenzoinOxime(952-06-7) 1H NMR spectrum [chemicalbook.com]

- 8. Beckmann Rearrangement [organic-chemistry.org]

Synthesis of Deoxybenzoin Oxime from Deoxybenzoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deoxybenzoin oxime from deoxybenzoin. The document details the experimental protocol, presents key quantitative data in a structured format, and includes visualizations to illustrate the experimental workflow and reaction pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a chemical compound with applications in organic synthesis, serving as a precursor for various transformations, including the Beckmann rearrangement to produce the corresponding amide. This guide outlines a reliable method for the preparation of this compound from deoxybenzoin and hydroxylamine hydrochloride.

Reaction Scheme

The synthesis involves the reaction of the ketone functional group in deoxybenzoin with hydroxylamine hydrochloride in the presence of a base, typically sodium acetate, in an ethanol-water solvent system. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the oxime.

Reaction:

Deoxybenzoin + Hydroxylamine Hydrochloride → this compound + Sodium Chloride + Acetic Acid + Water

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Deoxybenzoin (Molar Mass: 196.24 g/mol ) | 1.0 equivalent | - |

| Hydroxylamine Hydrochloride (Molar Mass: 69.49 g/mol ) | 1.5 equivalents | - |

| Sodium Acetate (Molar Mass: 82.03 g/mol ) | 2.3 equivalents | - |

| Product | ||

| This compound (Molar Mass: 211.26 g/mol ) | - | [1][2] |

| Melting Point | 98 °C | [1] |

| Reaction Conditions | ||

| Solvent | Ethanol/Water | - |

| Temperature | Reflux | - |

| Reaction Time | 1-3 hours | - |

| Expected Yield | ||

| Yield | High | - |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Equipment

-

Deoxybenzoin

-

Hydroxylamine hydrochloride

-

Sodium acetate (anhydrous)

-

Ethanol (95%)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

IR spectrometer

4.2. Synthesis Procedure

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve deoxybenzoin (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.3 eq) in a minimal amount of hot water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of deoxybenzoin.

-

Heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Add cold deionized water to the concentrated mixture to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the crude product in a desiccator.

4.3. Purification

Recrystallize the crude this compound from a suitable solvent system, such as ethanol-water, to obtain a pure product.

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified this compound to a constant weight.

4.4. Characterization

Characterize the purified this compound using the following techniques:

-

Melting Point: Determine the melting point of the purified crystals. The literature value is 98 °C.[1]

-

¹H NMR Spectroscopy: Record the ¹H NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃).

-

¹³C NMR Spectroscopy: Record the ¹³C NMR spectrum in a suitable deuterated solvent.

-

IR Spectroscopy: Record the IR spectrum of the solid product.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Analogy: The Oximation Reaction

While not a biological signaling pathway, the chemical transformation can be visualized in a similar manner to illustrate the flow of reactivity.

Caption: Simplified pathway of the oximation reaction.

References

Deoxybenzoin oxime CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Deoxybenzoin Oxime, a molecule of interest in organic synthesis and drug discovery. The document details its chemical properties, synthesis, and biological activities, with a focus on its derivatives' role in modulating key signaling pathways relevant to inflammatory diseases.

Core Compound Identification

This compound is a ketoxime derivative of deoxybenzoin. It exists as (E) and (Z) isomers, with the CAS number most frequently associated with the (E)-isomer.

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | (E)-1,2-diphenylethan-1-one oxime, N-(1,2-Diphenylethylidene)hydroxylamine, Benzyl phenyl ketoxime |

| CAS Number | 26306-06-9 |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol [1] |

| Canonical SMILES | C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |

| InChI Key | PWCUVRROUAKTLL-UHFFFAOYSA-N |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 98 °C | [2] (from first search) |

| Boiling Point | 375.4 °C at 760 mmHg | [2] (from first search) |

| Density | 1.04 g/cm³ | [2] (from first search) |

| LogP | 3.10760 | [2] (from first search) |

| Flash Point | 238 °C | [2] (from first search) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and for key biological assays are provided below. These are representative protocols based on established methods.

Synthesis of (E)-1,2-diphenylethan-1-one oxime

This protocol describes a general method for the synthesis of an oxime from a ketone.

Materials:

-

Deoxybenzoin (1,2-diphenylethanone)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

Procedure:

-

Dissolve deoxybenzoin in ethanol in a round-bottom flask equipped with a magnetic stir bar.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and an equivalent amount of a weak base like sodium acetate or pyridine.

-

Add the hydroxylamine solution to the deoxybenzoin solution.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add cold water to the reaction mixture to precipitate the crude this compound.

-

Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified this compound.

-

Dry the purified crystals under vacuum.

Xanthine Oxidase (XO) Inhibition Assay

This is a representative in vitro protocol to determine the inhibitory activity of a compound against xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk or other sources)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compound (e.g., this compound derivative) dissolved in DMSO

-

Allopurinol (positive control)

-

96-well UV-transparent microplate

-

Spectrophotometer

Procedure:

-

Prepare a solution of xanthine in the potassium phosphate buffer.

-

Prepare various concentrations of the test compound and the positive control (allopurinol) in the buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting the enzyme activity.

-

In a 96-well microplate, add the buffer, xanthine solution, and the test compound or control solution to the respective wells.

-

Initiate the reaction by adding the xanthine oxidase solution to each well.

-

Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.

-

Calculate the rate of uric acid formation from the change in absorbance over time.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

-

Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NLRP3 Inflammasome Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of the NLRP3 inflammasome.

Materials:

-

THP-1 cells (human monocytic cell line) or bone marrow-derived macrophages (BMDMs)

-

RPMI-1640 cell culture medium supplemented with FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiating THP-1 cells

-

Lipopolysaccharide (LPS) (priming signal)

-

Adenosine triphosphate (ATP) or Nigericin (activation signal)

-

Test compound dissolved in DMSO

-

MCC950 (a known NLRP3 inhibitor, as a positive control)

-

Human IL-1β ELISA kit

Procedure:

-

Culture and differentiate THP-1 cells into macrophage-like cells by treating with PMA for 24-48 hours. If using BMDMs, culture them in appropriate media.

-

Seed the differentiated cells in a 96-well plate and allow them to adhere.

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of the test compound or positive control. Incubate for 1 hour.

-

Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) and incubate for an additional 1-2 hours.

-

Collect the cell culture supernatants.

-

Measure the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of IL-1β secretion for each concentration of the test compound.

-

Determine the IC₅₀ value for the inhibition of NLRP3 inflammasome activation.

TLR4 Signaling Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of a compound on the Toll-like receptor 4 (TLR4) signaling pathway.

Materials:

-

HEK-Blue™ TLR4 cells (HEK293 cells stably expressing human TLR4, MD2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter)

-

HEK-Blue™ Detection medium

-

LPS (TLR4 agonist)

-

Test compound dissolved in DMSO

-

TAK-242 (a known TLR4 inhibitor, as a positive control)

-

96-well plate

-

Spectrophotometer or plate reader

Procedure:

-

Seed the HEK-Blue™ TLR4 cells in a 96-well plate and incubate overnight.

-

Pre-incubate the cells with various concentrations of the test compound or positive control for 1 hour.

-

Stimulate the cells with an optimal concentration of LPS.

-

Incubate the plate for 16-24 hours.

-

Add HEK-Blue™ Detection medium to a new 96-well plate.

-

Transfer a small volume of the cell culture supernatant from the cell plate to the plate with the detection medium.

-

Incubate for 1-4 hours at 37°C and monitor the color change.

-

Measure the SEAP activity by reading the absorbance at 620-650 nm.

-

Calculate the percentage of inhibition of TLR4 signaling for each concentration of the test compound.

-

Determine the IC₅₀ value.

Quantitative Biological Activity

Derivatives of this compound have been synthesized and evaluated for their potential in treating gout by targeting xanthine oxidase and innate immune sensors. The following table summarizes the in vitro activity of a potent benzoxazole this compound derivative.

| Compound | Target | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime | Xanthine Oxidase | 3.7 | Allopurinol | 2.9[3] |

This compound was also found to block the activation of the NOD-like receptor (NLRP3) inflammasome and the Toll-like receptor 4 (TLR4) signaling pathway[4][5].

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound derivatives.

Caption: TLR4 Signaling Pathway Inhibition.

Caption: NLRP3 Inflammasome Pathway Inhibition.

References

- 1. Xanthine Oxidase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 2. Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nod-like receptors in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Deoxybenzoin Oxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Deoxybenzoin Oxime (C₁₄H₁₃NO), a compound of interest in organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the this compound molecule.

¹H NMR Spectrum

The proton NMR spectrum of this compound in chloroform-d (CDCl₃) exhibits distinct signals corresponding to the different types of protons in the molecule.

| Assignment | Chemical Shift (δ) in ppm |

| -OH (oxime) | 9.62 |

| Aromatic Protons | 7.61 |

| Aromatic Protons | 7.32 |

| Aromatic Protons | 7.25 |

| Aromatic Protons | 7.18 |

| -CH₂- (benzyl) | 4.22 |

Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[1]

¹³C NMR Spectrum

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an oxime typically shows characteristic absorption bands for the O-H and C=N bonds.

| Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (oxime) | 3400 - 3100 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=N stretch (oxime) | 1690 - 1640 |

| C=C stretch (aromatic) | 1600 - 1450 |

Table 2: General characteristic IR absorption ranges for functional groups present in this compound.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 211.26 g/mol .[4] Electron ionization (EI) is a common method for analyzing organic molecules, which often results in fragmentation of the molecular ion. The fragmentation pattern provides valuable information about the structure of the molecule.

While a specific experimental mass spectrum with fragmentation for this compound was not found in the searched literature, general fragmentation patterns for oximes can be considered. Common fragmentation pathways for oximes under electron ionization can include alpha-cleavage and rearrangements.

Experimental Protocols

The following sections provide generalized experimental methodologies for the acquisition of spectroscopic data for organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

A sample of approximately 5-10 mg for ¹H NMR or 10-30 mg for ¹³C NMR is accurately weighed.

-

The sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

The solution is filtered if any solid particles are present to ensure homogeneity.

Instrumentation and Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Nuclei: ¹H and ¹³C.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample (1-2 mg) is ground to a fine powder using an agate mortar and pestle.

-

Approximately 100-200 mg of dry potassium bromide (KBr) powder is added to the mortar.

-

The sample and KBr are thoroughly mixed and ground together.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5]

-

This causes the molecules to ionize and fragment.

Mass Analysis:

-

Instrument: A mass spectrometer (e.g., quadrupole, time-of-flight).

-

Mass Range: Scanned over a range appropriate for the expected molecular weight and fragments (e.g., m/z 50-500).

-

Data Acquisition: The instrument separates the ions based on their mass-to-charge ratio (m/z) and detects their abundance, generating a mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. DeoxyBenzoinOxime(952-06-7) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

Deoxybenzoin Oxime: A Technical Guide to its Solubility in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of deoxybenzoin oxime in common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development settings, including synthesis, purification, and formulation development. This document presents available quantitative data, outlines detailed experimental protocols for solubility determination, and visualizes key related pathways.

Core Topic: Solubility of this compound

This compound, a derivative of deoxybenzoin, is an organic compound with potential applications in medicinal chemistry and organic synthesis. Its solubility behavior is a crucial parameter for any laboratory or industrial process involving this molecule. The principle of "like dissolves like" generally governs the solubility of organic compounds; polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of this compound, featuring both non-polar aromatic rings and a polar oxime group, suggests a nuanced solubility profile across a range of organic solvents.

Quantitative Solubility Data

For context, the general solubility trends for organic compounds are influenced by factors such as polarity, molecular size, and the potential for hydrogen bonding. Alcohols, with their ability to act as both hydrogen bond donors and acceptors, are often good solvents for moderately polar compounds. Ketones and esters, possessing polar carbonyl groups, also exhibit good solvating power for a range of organic molecules. Ethers are generally less polar than alcohols or ketones, while hydrocarbons like toluene and hexane are non-polar and favor the dissolution of non-polar compounds.

Table 1: Estimated Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Name | Estimated Solubility | General Remarks |

| Alcohols | Methanol | High | The polar hydroxyl group of methanol can interact favorably with the oxime group. |

| Ethanol | High (Benzoin oxime: 0.1 g/mL)[1] | Similar to methanol, ethanol is a good solvent for moderately polar compounds. | |

| Isopropanol | Moderate to High | Increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility. | |

| Ketones | Acetone | High | The polar carbonyl group of acetone can effectively solvate the oxime moiety. |

| Methyl Ethyl Ketone | High | Similar solvating properties to acetone. | |

| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar solvent capable of dissolving a range of organic compounds. |

| Ethers | Diethyl Ether | Moderate | Diethyl ether is less polar than the aforementioned solvents, which may result in lower solubility. |

| Hydrocarbons | Toluene | Low to Moderate | The non-polar nature of toluene makes it a poorer solvent for the polar oxime group. |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane is expected to have very limited solvating power for this compound. |

Note: The estimated solubility is based on general principles of organic chemistry and the available data for benzoin oxime. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

A precise understanding of a compound's solubility requires empirical measurement. The following protocols outline the steps for both qualitative and quantitative determination of this compound solubility.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, diethyl ether, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in a specific solvent in units of mg/mL or mol/L.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using the analytical instrument of choice (e.g., HPLC, UV-Vis).

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in a constant temperature shaker bath.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtered solution as necessary to fall within the concentration range of the calibration curve.

-

Analyze the diluted solution using the calibrated analytical method to determine the concentration of this compound.

-

Calculate the solubility based on the measured concentration and any dilution factors.

Visualizations

Synthesis of this compound

The synthesis of this compound typically proceeds through the reaction of deoxybenzoin with hydroxylamine. This is a standard method for the preparation of oximes from ketones.

Caption: Reaction scheme for the synthesis of this compound.

Role of Oximes in Drug Development

Oximes are a versatile class of compounds with a significant role in drug discovery and development. Their chemical properties allow them to act as key intermediates, pharmacophores, and therapeutic agents themselves.

Caption: The diverse roles of the oxime functional group in drug development.

References

An In-depth Technical Guide to the E/Z Isomerism of Deoxybenzoin Oxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and stereochemical considerations of the E and Z isomers of deoxybenzoin oxime. This compound, a key intermediate in various chemical syntheses, exhibits geometric isomerism around the C=N double bond, leading to the formation of E (entgegen) and Z (zusammen) stereoisomers. The distinct spatial arrangement of the substituents on the oxime functionality significantly influences the physical, chemical, and biological properties of these isomers, making their selective synthesis and unambiguous characterization crucial for research and development.

Synthesis of Precursor and Isomers

The preparation of this compound isomers begins with the synthesis of the precursor ketone, deoxybenzoin (1,2-diphenylethanone). Subsequently, the oximation reaction can be controlled to selectively yield the desired E or Z isomer.

Synthesis of Deoxybenzoin

Deoxybenzoin is readily synthesized from benzoin via reduction.

Experimental Protocol: Reduction of Benzoin to Deoxybenzoin

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoin (1.0 eq), glacial acetic acid, and zinc dust (2.0 eq).

-

Reaction Conditions: Heat the mixture to reflux with stirring for 4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water.

-

Extraction: Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude deoxybenzoin can be further purified by recrystallization from ethanol.

Stereoselective Synthesis of (E)-Deoxybenzoin Oxime

The E isomer is generally the thermodynamically more stable product and can be obtained under acidic conditions, which facilitate the equilibration of the Z isomer to the E form.

Experimental Protocol: Synthesis of (E)-Deoxybenzoin Oxime

-

Reaction Mixture: Dissolve deoxybenzoin (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.

-

Reaction Conditions: Heat the solution at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isomerization and Isolation: To ensure complete conversion to the E isomer, the crude product mixture can be dissolved in an anhydrous solvent like diethyl ether and treated with anhydrous hydrogen chloride gas. The hydrochloride salt of the E isomer will preferentially precipitate.

-

Neutralization: The precipitate is then collected by filtration and neutralized with a mild base, such as a 10% aqueous sodium carbonate solution, to yield the free (E)-deoxybenzoin oxime.

-

Purification: The product is collected by filtration, washed with water until neutral, and dried. Further purification can be achieved by recrystallization.

Stereoselective Synthesis of (Z)-Deoxybenzoin Oxime

The Z isomer, being the kinetically controlled product, is typically synthesized under basic conditions at lower temperatures.

Experimental Protocol: Synthesis of (Z)-Deoxybenzoin Oxime

-

Reaction Mixture: Dissolve deoxybenzoin (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in methanol.

-

Base Addition: Add potassium carbonate (2.0 eq) to the mixture. The use of a base generates free hydroxylamine in situ.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is typically faster than the acidic method and should be monitored closely by TLC.

-

Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified, often by column chromatography, to isolate the Z isomer from any minor E isomer that may have formed.

Physicochemical and Spectroscopic Data

The E and Z isomers of this compound can be distinguished by their distinct physical and spectroscopic properties. The data presented below is a compilation from various sources and provides a basis for their identification.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-Deoxybenzoin Oxime | (Z)-Deoxybenzoin Oxime |

| Melting Point (°C) | ~98 | Typically lower than E isomer |

Note: The melting point of this compound is often reported as a single value (around 98°C) without specifying the isomer, which likely corresponds to the more stable E isomer.

Table 2: Spectroscopic Data for this compound Isomers

| Spectroscopic Data | (E)-Deoxybenzoin Oxime | (Z)-Deoxybenzoin Oxime |

| ¹H NMR (CDCl₃, δ ppm) | ~9.6 (s, 1H, N-OH), ~7.2-7.6 (m, 10H, Ar-H), ~4.2 (s, 2H, CH₂) | The chemical shift of the N-OH proton is expected to be different from the E isomer. The methylene (CH₂) protons may also show a slight shift due to the different anisotropic effect of the phenyl ring. |

| ¹³C NMR (CDCl₃, δ ppm) | The chemical shift of the imine carbon (C=N) is a key indicator. Aromatic and methylene carbon signals will also be present. | The chemical shift of the imine carbon (C=N) is expected to differ from that of the E isomer. |

| IR (KBr, cm⁻¹) | ~3250 (O-H stretch, broad), ~1650 (C=N stretch), ~1450, 1495 (C=C aromatic stretch) | Similar characteristic peaks to the E isomer, but slight shifts in the O-H and C=N stretching frequencies may be observed due to differences in hydrogen bonding and molecular geometry. |

Visualization of Key Processes

Isomerization Pathway

The interconversion between the E and Z isomers is a key process, often catalyzed by acid or base. The following diagram illustrates this equilibrium.

Caption: E/Z Isomerization of this compound.

Experimental Workflow for Synthesis and Characterization

The general workflow for the synthesis and characterization of this compound isomers is outlined below.

Caption: Experimental workflow for isomer synthesis.

Conclusion

The E/Z isomerism of this compound presents both a challenge and an opportunity in synthetic chemistry. A thorough understanding of the factors that control the stereochemical outcome of the oximation reaction is essential for the selective preparation of the desired isomer. The distinct spectroscopic signatures of the E and Z isomers, once definitively assigned, provide the necessary tools for their unambiguous identification. This guide serves as a foundational resource for researchers working with this compound and its derivatives, enabling more precise and efficient scientific investigation and development.

A Technical Guide to the Core Reactions of Deoxybenzoin Oxime

Abstract: Deoxybenzoin oxime (1,2-diphenylethanone oxime) is a versatile synthetic intermediate utilized in a range of chemical transformations. Its importance extends from fundamental organic reactions to the development of novel therapeutic agents. This technical guide provides an in-depth overview of the principal reactions involving this compound, including its synthesis, the stereospecific Beckmann and Neber rearrangements, reduction, and thermolysis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a comprehensive resource for researchers, chemists, and professionals in drug development.

Introduction to this compound

This compound is a ketoxime derived from deoxybenzoin (1,2-diphenylethanone). The presence of two distinct aryl substituents—a phenyl group and a benzyl group—attached to the C=N double bond makes it an interesting substrate for studying the mechanisms of classical organic reactions. The oxime can exist as two geometric isomers, (E) and (Z), whose stereochemistry dictates the outcome of subsequent rearrangement reactions, making precise synthetic control crucial. Its derivatives have recently gained attention in medicinal chemistry, particularly as inhibitors of key inflammatory pathways.

Synthesis of this compound

The standard synthesis of this compound involves the condensation of deoxybenzoin with hydroxylamine hydrochloride in the presence of a base. The base neutralizes the HCl released, driving the reaction to completion.

Experimental Protocol: Synthesis of this compound

-

Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: Deoxybenzoin (19.6 g, 0.1 mol), hydroxylamine hydrochloride (10.4 g, 0.15 mol), ethanol (100 mL), and pyridine (15.8 g, 0.2 mol) are added to the flask.

-

Reaction: The mixture is heated to reflux and stirred for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure using a rotary evaporator.

-

Isolation: The resulting residue is poured into 200 mL of cold water, leading to the precipitation of the crude oxime.

-

Purification: The solid is collected by vacuum filtration, washed thoroughly with cold water to remove pyridine hydrochloride, and then dried. Recrystallization from an ethanol/water mixture yields the pure this compound.

Quantitative Data: Synthesis

| Reactant | Molar Eq. | Solvent | Base | Time (h) | Temp. (°C) | Yield (%) |

| Deoxybenzoin | 1.0 | Ethanol | Pyridine | 2-4 | Reflux | >90 |

Key Chemical Transformations

The reactivity of this compound is dominated by rearrangement reactions that are highly dependent on the stereochemistry of the oxime and the reaction conditions.

The Beckmann Rearrangement

The Beckmann rearrangement is the acid-catalyzed conversion of an oxime to an N-substituted amide.[1][2] The reaction is stereospecific, involving the migration of the group that is anti-periplanar to the hydroxyl group.[1] For this compound, the (Z)-isomer (where the phenyl group is anti to the hydroxyl) undergoes rearrangement to yield N-phenyl-2-phenylacetamide.

Experimental Protocol: Beckmann Rearrangement

-

Setup: A 100 mL flask equipped with a magnetic stirrer is placed in an ice bath.

-

Reagents: Polyphosphoric acid (PPA) (50 g) is added to the flask and cooled to 0°C. (Z)-Deoxybenzoin oxime (2.11 g, 10 mmol) is added portion-wise with stirring, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature for 1 hour, then heated to 60°C for an additional 2 hours.

-

Workup: The reaction mixture is cooled and poured onto 200 g of crushed ice with vigorous stirring.

-

Isolation: The resulting white precipitate (N-phenyl-2-phenylacetamide) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

-

Purification: The crude product can be recrystallized from ethanol.

Quantitative Data: Beckmann Rearrangement

| Substrate | Acid Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) |

| (Z)-Deoxybenzoin Oxime | PPA | 60 | 2 | N-phenyl-2-phenylacetamide | ~85 |

Mechanistic Diagram: Beckmann Rearrangement

The Neber Rearrangement

The Neber rearrangement transforms a ketoxime into an α-aminoketone.[3][4] This reaction proceeds via an O-sulfonated intermediate (e.g., a tosylate), which, upon treatment with a base, forms a 2H-azirine. Subsequent hydrolysis yields the final product.[3][4] For this compound, the (E)-isomer (where the benzyl group is anti to the hydroxyl) is the substrate for this transformation.

Experimental Protocol: Neber Rearrangement

Step A: Tosylation of this compound

-

Setup: A solution of (E)-Deoxybenzoin oxime (2.11 g, 10 mmol) in pyridine (20 mL) is prepared in a flask and cooled to 0°C.

-

Reagents: p-Toluenesulfonyl chloride (TsCl) (2.10 g, 11 mmol) is added portion-wise while maintaining the temperature at 0°C.

-

Reaction: The mixture is stirred at 0°C for 4 hours and then allowed to stand at 4°C overnight.

-

Workup: The reaction mixture is poured into 100 mL of ice-cold water. The precipitated tosylate is collected by filtration, washed with cold water, and dried under vacuum.

Step B: Rearrangement to α-Aminoketone

-

Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (0.28 g, 12 mmol) in absolute ethanol (30 mL) in a flask under a nitrogen atmosphere.

-

Reagents: The dried this compound tosylate (from Step A) is dissolved in dry benzene (20 mL) and added dropwise to the sodium ethoxide solution at room temperature.

-

Reaction: The mixture is stirred at room temperature for 12-18 hours. An azirine intermediate is formed.

-

Hydrolysis & Isolation: The solvent is evaporated. The residue is treated with 2M HCl (20 mL) and heated gently for 15 minutes to hydrolyze the azirine. After cooling, the solution is neutralized with NaOH solution. The product, 2-amino-1,2-diphenylethanone, is extracted with ether, and the organic layer is dried and concentrated to yield the product.

Quantitative Data: Neber Rearrangement

| Substrate | Base | Solvent | Product | Yield (%) |

| (E)-Deoxybenzoin Oxime Tosylate | Sodium Ethoxide | Ethanol/Benzene | 2-Amino-1,2-diphenylethanone | ~70 |

Mechanistic Diagram: Neber Rearrangement

Reduction of the Oxime Group

The oxime functional group can be readily reduced to a primary amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Reduction to Amine

-

Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is used.

-

Reagents: this compound (2.11 g, 10 mmol) is dissolved in ethanol (50 mL). Palladium on carbon (10% Pd/C, 200 mg) is added as the catalyst.

-

Reaction: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to 50-60 psi. The mixture is shaken or stirred vigorously at room temperature for 6-12 hours.

-

Workup: The reactor is depressurized, and the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 1,2-diphenylethan-1-amine.

Quantitative Data: Reduction

| Substrate | Catalyst | H₂ Pressure (psi) | Solvent | Product | Yield (%) |

| This compound | 10% Pd/C | 50-60 | Ethanol | 1,2-Diphenylethan-1-amine | >95 |

Applications in Drug Development

Derivatives of this compound have emerged as potent inhibitors of key signaling pathways in the innate immune system, making them attractive candidates for treating inflammatory diseases like gout.

Inhibition of Inflammatory Signaling Pathways

Certain benzoxazole derivatives of this compound have been shown to be dual inhibitors of Xanthine Oxidase (XOD) and the NLRP3 inflammasome.

-

Xanthine Oxidase (XOD): Inhibition of XOD reduces the production of uric acid, a primary cause of hyperuricemia and gout.

-

NLRP3 Inflammasome & TLR4: Toll-like receptor 4 (TLR4) can be activated by danger signals, leading to the activation of the NF-κB pathway. This "primes" the cell by upregulating the transcription of NLRP3 and pro-interleukin-1β (pro-IL-1β). A second signal activates the NLRP3 inflammasome complex, which cleaves pro-caspase-1 into active caspase-1. Caspase-1 then cleaves pro-IL-1β into its active, pro-inflammatory form, IL-1β. This compound derivatives can block this cascade, reducing the inflammatory response.

Logical Diagram: Inhibition of Inflammatory Pathways

Conclusion

This compound is a valuable substrate for studying and applying fundamental chemical transformations. Its stereoisomers provide access to distinct product classes through the highly specific Beckmann and Neber rearrangements, yielding amides and α-aminoketones, respectively. Furthermore, its straightforward reduction to the corresponding primary amine and the emerging biological activities of its derivatives highlight its continued relevance in both synthetic and medicinal chemistry. This guide provides the foundational protocols and mechanistic understanding necessary for professionals to effectively utilize this compound in their research and development endeavors.

References

- 1. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 2. Dual acting oximes designed for therapeutic decontamination of reactive organophosphates via catalytic inactivation and acetylcholinesterase reactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijirset.com [ijirset.com]

- 4. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxybenzoin Oxime: A Versatile Precursor in the Synthesis of Amides and Heterocycles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Deoxybenzoin oxime, a derivative of the ketone deoxybenzoin, serves as a pivotal precursor in advanced organic synthesis. Its strategic importance lies in its capacity to undergo facile transformations into valuable molecular scaffolds, primarily N-substituted amides and nitrogen-containing heterocycles. This technical guide details the synthesis of this compound and explores its two major synthetic pathways: the classic acid-catalyzed Beckmann rearrangement to yield N-phenyl-2-phenylacetamide, and an acid-catalyzed cyclization to form 2-phenylindole, a privileged structure in medicinal chemistry. This document provides detailed experimental protocols, quantitative data, and visual diagrams of the reaction mechanisms and workflows to support its application in research and development.

Introduction

This compound (C₁₄H₁₃NO) is an organic compound featuring an oxime functional group attached to the carbon skeleton of 1,2-diphenylethanone.[1] The presence of the C=N-OH group makes it a versatile intermediate, amenable to rearrangement and cyclization reactions that create new carbon-nitrogen and carbon-carbon bonds. Its utility is most prominently demonstrated in the Beckmann rearrangement, a fundamental reaction that converts oximes into amides.[2] Furthermore, under specific acidic and thermal conditions, this compound can be directed towards the synthesis of indoles, a core heterocyclic motif in numerous pharmaceuticals. This guide serves as a comprehensive resource on the synthesis and application of this valuable precursor.

Synthesis of this compound

The standard synthesis of this compound involves the condensation reaction between deoxybenzoin (1,2-diphenylethanone) and hydroxylamine. The reaction is typically catalyzed by a base in a polar solvent.[3]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard oximation procedures.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve deoxybenzoin (1.0 eq) in ethanol.

-

Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and potassium hydroxide (1.5 eq) in a minimal amount of water. Add this aqueous solution to the ethanolic solution of deoxybenzoin.

-

Reaction Execution: Heat the resulting mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. A white precipitate of this compound will form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Appearance | White to off-white crystalline solid |

| CAS Number | 26306-06-9 |

Key Synthetic Transformations

This compound is a precursor to two fundamentally important classes of compounds: N-substituted amides via the Beckmann rearrangement and indoles via acid-catalyzed cyclization.

Pathway 1: The Beckmann Rearrangement

The Beckmann rearrangement is the cornerstone reaction of ketoximes, providing a direct route to amides.[4] The reaction is catalyzed by strong acids such as sulfuric acid or polyphosphoric acid (PPA).[5] The mechanism is stereospecific, involving the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the hydroxyl group.[2] For this compound, the (E)-isomer, where the phenyl group is anti to the -OH, rearranges to yield N-phenyl-2-phenylacetamide.

Caption: Beckmann Rearrangement of this compound.

-

Reaction Setup: Place polyphosphoric acid (PPA) (10x weight of oxime) in a round-bottom flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90 °C in an oil bath.

-

Reagent Addition: Add finely powdered this compound (1.0 eq) portion-wise to the hot, stirring PPA over 15 minutes, ensuring the temperature does not exceed 120 °C.

-

Reaction Execution: After the addition is complete, heat the mixture to 120-130 °C and maintain for 30-60 minutes.

-

Work-up and Isolation: Allow the flask to cool slightly and then carefully pour the viscous mixture onto crushed ice with vigorous stirring.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then washed with a cold sodium bicarbonate solution. The crude product is dried and recrystallized from ethanol to yield pure N-phenyl-2-phenylacetamide.

| Property | N-phenyl-2-phenylacetamide |

| Molecular Formula | C₁₄H₁₃NO |

| Molecular Weight | 211.26 g/mol |

| Appearance | White solid |

| Melting Point | ~118-120 °C |

| ¹H NMR (CDCl₃) | δ 7.5-7.1 (m, 10H, Ar-H), δ 3.7 (s, 2H, CH₂), δ 8.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃) | δ 169.5 (C=O), 137.8, 134.5, 129.4, 129.1, 128.8, 127.5, 124.5, 120.2 (Ar-C), 44.5 (CH₂) |

| IR (KBr, cm⁻¹) | 3280 (N-H), 1660 (C=O, Amide I), 1540 (N-H bend, Amide II) |

Pathway 2: Acid-Catalyzed Cyclization to 2-Phenylindole

An alternative and highly valuable transformation of this compound is its conversion to 2-phenylindole. This reaction, often carried out under conditions similar to the Fischer Indole Synthesis (strong acid and heat), represents a powerful method for constructing the indole nucleus. The mechanism likely involves an acid-catalyzed rearrangement followed by an intramolecular electrophilic aromatic substitution (cyclization) and subsequent elimination of ammonia.

Caption: Acid-Catalyzed Synthesis of 2-Phenylindole.

This protocol is based on conditions used for Fischer Indole cyclizations.

-

Reaction Setup: In a flask suitable for high-temperature reactions, heat polyphosphoric acid (PPA) (10-15x weight of oxime) to approximately 100 °C with mechanical stirring.

-

Reagent Addition: Add this compound (1.0 eq) to the PPA.

-

Reaction Execution: Increase the temperature of the reaction mixture to 150-160 °C and maintain for 15-30 minutes. The mixture will darken.

-

Work-up and Isolation: Cool the reaction mixture to below 100 °C and pour it onto a large amount of crushed ice. Stir the resulting slurry until the PPA is fully hydrolyzed.

-

Purification: Collect the solid product by vacuum filtration and wash extensively with water. The crude 2-phenylindole can be purified by recrystallization from ethanol or by column chromatography on silica gel.

| Property | 2-Phenylindole |

| Molecular Formula | C₁₄H₁₁N |

| Molecular Weight | 193.25 g/mol |

| Appearance | Off-white to tan solid |

| Melting Point | ~188-190 °C |

| ¹H NMR (CDCl₃) | δ 8.2 (br s, 1H, NH), 7.7-7.1 (m, 9H, Ar-H), 6.8 (d, 1H, indole C3-H) |

| ¹³C NMR (CDCl₃) | δ 137.9, 137.2, 132.5, 129.3, 129.0, 128.1, 125.5, 122.5, 120.8, 120.4, 110.8, 100.2 (Ar-C) |

| IR (KBr, cm⁻¹) | 3420 (N-H stretch) |

General Experimental Workflow

The synthesis and application of this compound follow a logical laboratory workflow, from starting material preparation to final product analysis.

Caption: General Experimental Workflow.

Conclusion

This compound is a readily accessible and highly effective synthetic intermediate. The choice of reaction conditions, particularly the acid catalyst and temperature, allows for selective transformation into either N-phenyl-2-phenylacetamide via the Beckmann rearrangement or 2-phenylindole through a cyclization pathway. The ability to generate both functionalized amides and medicinally relevant indole scaffolds from a single precursor highlights the strategic value of this compound for professionals in organic synthesis and drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Deoxybenzoin Oxime

Introduction

Deoxybenzoin oxime is a chemical compound with applications in organic synthesis, serving as a precursor for various derivatives. Its synthesis is a fundamental procedure in organic chemistry, typically involving the reaction of deoxybenzoin with a hydroxylamine salt in the presence of a base. This document provides a detailed experimental protocol for the synthesis of this compound, compiled from established methodologies for oxime formation. The protocol is designed for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of a related compound, α-benzoin oxime, which can be used as a reference for the synthesis of this compound due to their structural similarity. A specific yield for this compound may vary depending on the exact reaction conditions and purification efficiency.

| Parameter | Value | Reference |

| Starting Material | Deoxybenzoin | |

| Reagents | Hydroxylamine hydrochloride, Sodium Carbonate | [1] |

| Solvent | Ethanol | [1] |

| Reaction Time | 5-10 hours | [1] |

| Reaction Temperature | Room Temperature (5-40 °C) | [1] |

| Crude Yield | 95-99% | [1] |

| Final Yield (after recrystallization) | 71-75% | [1] |

| Melting Point (crude) | 140-145 °C (for α-benzoin oxime) | [1] |

| Melting Point (pure) | 154-155 °C (for α-benzoin oxime) | [1] |

Experimental Workflow

The synthesis of this compound from deoxybenzoin and hydroxylamine hydrochloride follows a straightforward workflow, as illustrated in the diagram below. The key steps include the reaction setup, the oximation reaction itself, followed by isolation and purification of the final product.

Caption: Workflow for this compound Synthesis.

Experimental Protocol

This protocol is adapted from the synthesis of the structurally similar α-benzoin oxime and is expected to yield this compound with high purity.[1]

Materials and Reagents:

-

Deoxybenzoin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Ethanol (95% or absolute)

-

Distilled Water

-

Benzene or Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for recrystallization)

-

Beakers

-

Graduated cylinders

-

Buchner funnel and filter paper

-

Vacuum flask

-

Heating mantle or water bath (for recrystallization)

-

Melting point apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask of appropriate size, dissolve deoxybenzoin in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride in ethanol.

-

Add the hydroxylamine hydrochloride solution to the deoxybenzoin solution.

-

-

Oximation Reaction:

-

To the stirred mixture, add anhydrous sodium carbonate powder in portions.

-

Continue stirring the reaction mixture at room temperature (approximately 20-25 °C) for 5 to 10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Isolation of Crude Product:

-

Once the reaction is complete, remove the majority of the ethanol solvent using a rotary evaporator or by simple distillation.

-

To the residue, add hot distilled water and stir the mixture well.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath to complete the precipitation of the crude this compound.

-

Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot benzene or ethanol.[1]

-

If using benzene, reflux the mixture for about 30 minutes.

-

Allow the solution to cool slowly to room temperature, and then cool in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.

-

-

Characterization:

-

Determine the melting point of the purified this compound.

-

Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Benzene is a known carcinogen; handle with extreme care and use only in a fume hood. If possible, substitute with a less toxic solvent for recrystallization.

-

Hydroxylamine hydrochloride is corrosive and can be toxic if ingested or absorbed through the skin.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Application Notes and Protocols: Synthesis and Medicinal Chemistry of Deoxybenzoin Oxime Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of deoxybenzoin oxime derivatives and their potential applications in medicinal chemistry. This document includes detailed experimental protocols, quantitative biological activity data, and visualizations of relevant signaling pathways to guide researchers in this promising area of drug discovery.

Introduction

Deoxybenzoin oximes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These derivatives have shown potential as anti-inflammatory, anticancer, anticonvulsant, and immunosuppressive agents. Their therapeutic potential is often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis. This document outlines the synthesis of these valuable compounds and summarizes their biological evaluation.

Data Presentation

The following tables summarize the quantitative biological data for various this compound derivatives, providing a basis for structure-activity relationship (SAR) studies and further compound development.

Anti-inflammatory and Gout-Related Activity

| Compound ID | Structure | XOD Inhibition IC50 (µM)[1] | NLRP3 Inflammasome Inhibition (in vitro)[1] | TLR4 Signaling Inhibition (in vitro)[1] |

| 5d | (E)-1-(6-methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime | 8.12 | Blocks activation | Blocks activation |

| Reference | Allopurinol | 6.25 | - | - |

Immunosuppressive Activity

| Compound ID | Structure | T-cell Proliferation Inhibition IC50 (µM) | Cytotoxicity (Selectivity Index, SI) |

| 31 | 2-(4-bromophenyl)-1-(3,4-dihydroxyphenyl)ethanone oxime | >684.64 | >100-fold less cytotoxic than Cyclosporine A |

| 32 | 2-(4-chlorophenyl)-1-(3,4-dihydroxyphenyl)ethanone oxime | - | - |

| 37 | 2-(4-fluorophenyl)-1-(3,4-dihydroxyphenyl)ethanone oxime | - | - |

| 38 | 1-(3,4-dihydroxyphenyl)-2-phenylethanone oxime | - | - |

| Reference | Cyclosporine A (CsA) | 235.44 | - |

Note: Specific IC50 values for compounds 32, 37, and 38 were not provided in the source material, but they were identified as active.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives.

General Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound derivatives from the corresponding deoxybenzoin.

Materials:

-

Substituted deoxybenzoin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Water

-

Ethyl acetate

-

Hexane

-

Glacial acetic acid (optional, for pH adjustment)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Rotary evaporator

Procedure:

-

Dissolution of Deoxybenzoin: In a round-bottom flask, dissolve the substituted deoxybenzoin (1 equivalent) in ethanol or methanol.

-

Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2-1.5 equivalents) in a minimal amount of water.

-

Reaction Setup: To the stirred solution of deoxybenzoin, add the aqueous solution of hydroxylamine hydrochloride.

-

Basification: Slowly add a solution of potassium hydroxide or sodium hydroxide (2-3 equivalents) in water to the reaction mixture. The pH of the solution should become basic.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 60-80 °C) with continuous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude this compound.

-

If necessary, neutralize the solution by adding a few drops of glacial acetic acid.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Dissolve the crude solid in a minimal amount of the hot solvent and allow it to cool slowly to form crystals.

-

Collect the purified crystals by vacuum filtration and dry them under vacuum.

-

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows and signaling pathways relevant to the medicinal chemistry of this compound derivatives.

Experimental Workflow: Synthesis of this compound Derivatives

Caption: General workflow for the synthesis of this compound derivatives.

Signaling Pathway: Inhibition of NLRP3 Inflammasome

Caption: Inhibition of the NLRP3 inflammasome signaling pathway.

Signaling Pathway: Modulation of TLR4 Signaling

Caption: Modulation of the Toll-like Receptor 4 (TLR4) signaling pathway.

Conclusion

This compound derivatives represent a versatile scaffold for the development of novel therapeutic agents. The synthetic protocols provided herein offer a foundation for the preparation of a diverse library of these compounds. The presented biological data highlights their potential in treating a range of conditions, particularly those with an inflammatory component. The visualization of their interaction with key signaling pathways such as NLRP3 and TLR4 provides a rationale for their observed activities and a basis for future drug design and optimization efforts. Further research into the specific molecular targets and mechanisms of action will be crucial for advancing these promising compounds into clinical development.

References

Deoxybenzoin Oxime as a Ligand in Coordination Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deoxybenzoin oxime as a versatile ligand in coordination chemistry. This document details the synthesis of the ligand and its metal complexes, their characterization, and potential applications, with a focus on providing actionable experimental protocols and comparative data.

Introduction to this compound in Coordination Chemistry

This compound, a derivative of deoxybenzoin, is an effective chelating agent capable of forming stable complexes with a variety of transition metal ions. The presence of both nitrogen and oxygen donor atoms in the oxime functional group allows it to coordinate with metal centers, leading to the formation of complexes with diverse geometries and interesting chemical properties. These complexes have garnered attention for their potential applications in catalysis, analytical chemistry, and as antimicrobial and anticancer agents. The structural features of the ligand, including the steric bulk of the phenyl groups, influence the coordination geometry and reactivity of the resulting metal complexes.

Synthesis Protocols

Synthesis of this compound

This protocol is adapted from the standard synthesis of oximes from ketones.

Materials:

-

Deoxybenzoin

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH) or Sodium acetate (CH₃COONa)

-

Ethanol

-